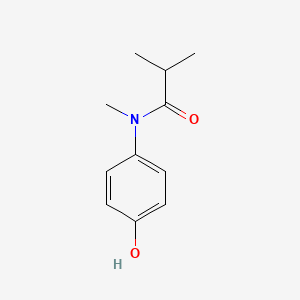

N-(4-hydroxyphenyl)-N,2-dimethylpropanamide

Vue d'ensemble

Description

“N-(4-hydroxyphenyl)-N,2-dimethylpropanamide” is a derivative of acetaminophen (also known as paracetamol), which is a widely used antipyretic and analgesic drug . The compound has a hydroxyphenyl group (a phenol derivative) and a dimethylpropanamide group (a derivative of propanoic acid).

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the hydroxyphenyl group) and a propanamide group. The hydroxyphenyl group is likely to contribute to the compound’s polarity and could be involved in hydrogen bonding .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis for this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. As this compound has a hydroxyphenyl group, it might exhibit some degree of polarity and could be capable of forming hydrogen bonds .Applications De Recherche Scientifique

Antiviral Activity

4-HPR has demonstrated promising in vitro and in vivo antiviral activity against a range of flaviviruses . It has been studied for its effectiveness in achieving plasma concentrations that are effective against the Dengue virus . The challenges to its clinical use include its poor solubility and bioavailability, which limit its efficacy in vivo. However, recent studies have focused on enhancing 4-HPR exposure through various formulations to maintain effective plasma concentrations for antiviral activity .

Cancer Therapy

Fenretinide is well-known for its anticancer properties. It has been shown to inhibit several types of tumors, including cancer cell lines resistant to all-trans-retinoic acid (ATRA) at concentrations of 1–10 µM . The compound induces apoptosis in cancer cells and has been a subject of extensive research for its potential use in cancer therapy, particularly in breast and ovarian cancers.

Pharmacokinetics Optimization

To overcome the challenges of fenretinide’s solubility and bioavailability, researchers have developed self-emulsifying lipid-based formulations. These formulations aim to enhance the in vivo exposure of 4-HPR, thereby improving its pharmacokinetic profile. Studies suggest that novel lipid-based formulations could achieve more than a threefold improvement in 4-HPR exposure .

Metabolic Pathway Inhibition

Fenretinide exposure is limited by solubility and first-pass intestinal elimination. However, it can be improved through the inhibition of cytochrome P450 (CYP) metabolism. By inhibiting CYP enzymes, the metabolic clearance of 4-HPR is reduced, leading to increased bioavailability and therapeutic potential .

Mécanisme D'action

Target of Action

N-(4-hydroxyphenyl)-N,2-dimethylpropanamide, also known as Fenretinide , has been found to target several human cancer cell lines . It acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . In vivo, it selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .

Mode of Action

The interaction of N-(4-hydroxyphenyl)-N,2-dimethylpropanamide with its targets results in the inhibition of cell growth. This is achieved through the induction of apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, N-(4-hydroxyphenyl)-N,2-dimethylpropanamide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

N-(4-hydroxyphenyl)-N,2-dimethylpropanamide affects several biochemical pathways. It has been found to inhibit the growth of cancer cells through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It also induces apoptosis in both ER-positive and ER-negative breast cancer cell lines . These properties render N-(4-hydroxyphenyl)-N,2-dimethylpropanamide an attractive candidate for breast cancer chemoprevention .

Pharmacokinetics

It is known that it selectively accumulates in breast tissue . More research is needed to understand its ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of N-(4-hydroxyphenyl)-N,2-dimethylpropanamide’s action include the inhibition of cell growth and the induction of apoptosis . It has been found to be particularly active in inhibiting rat mammary carcinogenesis . It induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Propriétés

IUPAC Name |

N-(4-hydroxyphenyl)-N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)11(14)12(3)9-4-6-10(13)7-5-9/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFULDWTZLIXTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-hydroxyphenyl)-N,2-dimethylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

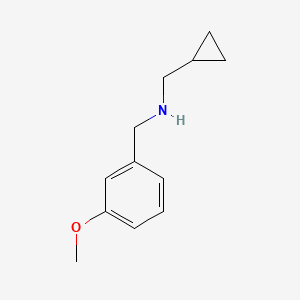

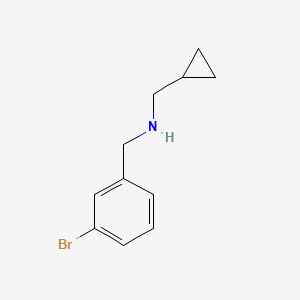

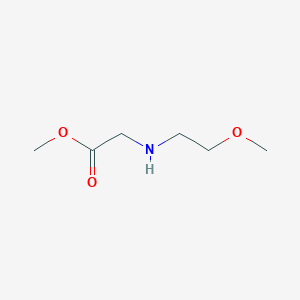

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B1414722.png)

![3-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B1414724.png)

![[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine](/img/structure/B1414725.png)

amine](/img/structure/B1414733.png)

amine](/img/structure/B1414734.png)

![[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol](/img/structure/B1414744.png)